molecular formula C34H29ClN4O2 B609916 Amg perk 44 CAS No. 1883548-84-2

Amg perk 44

Cat. No. B609916
CAS RN: 1883548-84-2
M. Wt: 561.082
InChI Key: RNAKBTDDCHJCMT-UHFFFAOYSA-N
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Description

AMG PERK 44 is a potent and selective PERK inhibitor . It exhibits over 160-fold selectivity for PERK over B-Raf and GCN2, as well as a panel of 387 other kinases . The IC50 value of AMG PERK 44 is 6 nM . This drug is orally bioavailable .


Chemical Reactions Analysis

AMG PERK 44 is known to inhibit cellular PERK autophosphorylation . It also inhibits ER stress-induced bulk protein synthesis . More detailed information about its chemical reactions would require additional resources or experimental data.


Physical And Chemical Properties Analysis

AMG PERK 44 has a molecular weight of 561.07 and a chemical formula of C34H29ClN4O2 . It is a solid compound that is soluble in DMSO at 25 mg/mL . The compound should be stored at -20°C in a dry, sealed environment .

Relevant Papers There are several papers that have been published on AMG PERK 44 . These papers discuss various aspects of AMG PERK 44, including its biological activity, mechanism of action, and potential applications. For a more detailed analysis, these papers should be reviewed individually.

Scientific Research Applications

Biology

AMG PERK 44 is a potent and selective inhibitor of the PERK enzyme, which plays a crucial role in the unfolded protein response (UPR) within cells . In biology research, it’s used to study the UPR’s impact on cellular health, particularly in response to stress conditions that lead to protein misfolding.

Medicine

In the medical field, AMG PERK 44 has been utilized to explore therapeutic strategies for diseases where ER stress is a contributing factor. For instance, it’s been used to investigate the role of PERK in virus replication and potential treatments for coronavirus infections .

Pharmacology

Pharmacologically, AMG PERK 44 serves as a tool to understand the effects of PERK inhibition on drug metabolism and resistance. It’s been shown that PERK activity can influence the efficacy of certain drugs, making AMG PERK 44 valuable in developing more effective pharmacological interventions .

Biochemistry

In biochemistry, AMG PERK 44 is used to dissect the biochemical pathways involved in ER stress and the UPR. By inhibiting PERK, researchers can study how cells adapt to ER stress and the subsequent biochemical changes .

Molecular Biology

Molecular biologists use AMG PERK 44 to study gene expression changes under ER stress conditions. It helps in understanding how PERK signaling affects the expression of genes involved in cell survival, apoptosis, and homeostasis .

Neuroscience

AMG PERK 44 has applications in neuroscience research, particularly in studying neurodegenerative diseases. PERK is implicated in the pathophysiology of diseases like Alzheimer’s, and AMG PERK 44 helps in exploring how modulation of the UPR can affect neuronal health and function .

Oncology

In oncology, AMG PERK 44 is used to investigate the role of the UPR in cancer progression and treatment resistance. It’s been shown to reprogram hematopoietic progenitor cells, affecting tumor-promoting myelopoiesis and offering new avenues for cancer therapy .

Clinical Studies

Finally, in clinical studies, AMG PERK 44 is being explored for its potential in treating various conditions associated with ER stress. Its role in modulating immune responses and possibly improving outcomes in diseases with an inflammatory component is of particular interest .

Mechanism of Action

Target of Action

AMG PERK 44 is a highly selective and orally active inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK) with an IC50 of 6 nM . It exhibits 1000-fold and 160-fold selectivity over GCN2 and B-Raf, respectively .

Mode of Action

AMG PERK 44 interacts with its primary target, PERK, by inhibiting its autophosphorylation . This interaction results in a significant decrease in the activity of PERK, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by AMG PERK 44 is the PERK signaling pathway. By inhibiting PERK, AMG PERK 44 can disrupt the normal functioning of this pathway . Additionally, AMG PERK 44 has been reported to induce autophagy , a cellular process involved in the degradation and recycling of cellular components.

Result of Action

The inhibition of PERK by AMG PERK 44 leads to a decrease in PERK autophosphorylation . This can have various molecular and cellular effects, depending on the specific role of PERK in different cell types. One notable effect of AMG PERK 44 is the induction of autophagy , a process that can influence cell survival, differentiation, development, and homeostasis.

Action Environment

The action, efficacy, and stability of AMG PERK 44 can be influenced by various environmental factorsFor instance, the storage conditions suggested for AMG PERK 44 are at -20°C , indicating that lower temperatures may be required to maintain its stability.

properties

IUPAC Name

4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAKBTDDCHJCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amg perk 44

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?

A1: Amg perk 44 is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used Amg perk 44 to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with Amg perk 44 significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].

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